10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE
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Overview
Description
10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE is a compound that belongs to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
Scientific Research Applications
10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE typically involves the reaction of phenothiazine derivatives with pyridine-based compounds. One common method involves the condensation of 10H-phenothiazine-3-carbaldehyde with pyridine-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions typically yield the corresponding amines or alcohols, depending on the reducing agent and reaction conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the phenothiazine ring, leading to various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of oxidized, reduced, and substituted phenothiazine derivatives.
Comparison with Similar Compounds
10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-3-carbaldehyde: A precursor in the synthesis of this compound, known for its reactivity and versatility in organic synthesis.
10H-Phenothiazine-3-yl)methylene)malononitrile: Another phenothiazine derivative with applications in organic electronics and photonics.
4-(Phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: A compound with unique luminescent properties, used in the development of advanced materials for optoelectronic applications.
The uniqueness of this compound lies in its specific combination of phenothiazine and pyridine moieties, which imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
phenothiazin-10-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCUKYHPYCYGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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